molecular formula C13H18F3NO5 B3019171 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2551118-67-1

1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B3019171
CAS No.: 2551118-67-1
M. Wt: 325.284
InChI Key: GYZCZLFLJVLKEV-UHFFFAOYSA-N
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Description

1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is an organic compound with a complex molecular structure It is characterized by its bicyclic framework, which includes a trifluoromethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid typically involves multiple steps of organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines .

Scientific Research Applications

1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in various applications compared to similar compounds .

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO5/c1-10(2,3)22-9(20)17-6-11-4-12(5-11,8(18)19)7(21-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZCZLFLJVLKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C(O2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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